Di-sec-butyl ether

Description

Significance of Di-sec-butyl Ether in Contemporary Chemical Research

The significance of this compound in modern chemical research stems from its diverse applications and the insights it provides into chemical processes. A primary role of DSBE is as a solvent in organic synthesis and extraction procedures due to its low polarity, which allows it to dissolve a wide array of organic compounds. evitachem.com It is also utilized in laboratory settings for chromatography and as a standard for chemical analysis. evitachem.com

Recent research has focused on the oxidation characteristics of this compound and its isomers, such as di-n-butyl ether (DNBE) and diisobutyl ether (DIBE). acs.orgnih.gov These studies, often conducted in flow reactors under various temperatures and pressures, are crucial for understanding combustion chemistry, which has implications for its potential as a fuel additive. evitachem.comacs.orgnih.gov For instance, investigations into the oxidation of DBE isomers help in refining kinetic models for combustion. acs.org

Furthermore, DSBE is studied in the context of its synthesis and the byproducts formed. It is often a byproduct in the industrial production of sec-butyl alcohol (SBA). evitachem.com The synthesis of ethers like DSBE, for example through the Williamson ether synthesis or the etherification of sec-butyl alcohol, provides a platform to study reaction mechanisms, selectivity, and the formation of related compounds like methyl sec-butyl ether (MSBE). evitachem.com

Overview of Historical and Emerging Research Trajectories for Di-seco-butyl Ether

Historically, research on ethers primarily revolved around their synthesis and utility as solvents. The Williamson ether synthesis, a long-established method, involves the reaction of an alkoxide with an alkyl halide and is a classic example of ether synthesis that can be applied to produce this compound. evitachem.com Early research also focused on the physical properties of ethers, such as their boiling points and solubility.

Emerging research is venturing into more specialized areas. One significant trajectory is the detailed investigation of the combustion kinetics of this compound. acs.orgnih.gov This research is driven by the search for alternative and cleaner-burning fuels. Studies comparing the oxidation of DSBE with its isomers under different conditions are providing valuable data for the development of predictive combustion models. acs.orgnih.gov For example, recent studies have shown that the oxidation of this compound does not exhibit the negative temperature coefficient (NTC) behavior observed in its isomers under certain conditions. nih.gov

Another developing area of research is the exploration of the catalytic properties of ethers like DSBE. evitachem.com Its role as a byproduct in certain industrial processes also prompts research into optimizing reaction conditions to either favor or minimize its production, depending on the desired outcome. evitachem.com The study of its metabolites, such as sec-butyl alcohol and methyl ethyl ketone, is another area of interest for understanding its behavior in biological and environmental systems. epa.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18O | ontosight.aichemeo.comstenutz.eu |

| Molecular Weight | 130.23 g/mol | ontosight.aichemeo.com |

| Boiling Point | 121 °C | cas.orgstenutz.eusigmaaldrich.com |

| Density | 0.760 g/mL | stenutz.eu |

| Refractive Index | 1.394 (at 20°C) | sigmaaldrich.com |

| Flash Point | 26 °C |

Spectroscopic Data for this compound

| Data Type | Source |

| 1H NMR Spectrum | chemicalbook.com |

| Mass Spectrum (Electron Ionization) | chemicalbook.comnist.gov |

| IR Spectrum | nist.gov |

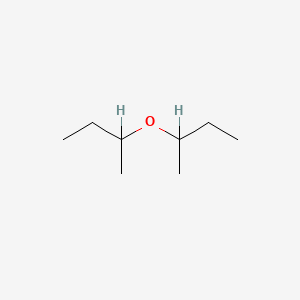

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZZTKMMLDNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027636 | |

| Record name | Bis(2-butyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-58-7 | |

| Record name | sec-Butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-butyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-butyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybisbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Studies of Di Sec Butyl Ether

Established Synthetic Pathways

The formation of di-sec-butyl ether is principally accomplished through two well-documented methods: the Williamson ether synthesis and catalytic etherification processes.

Williamson Ether Synthesis: Mechanistic Investigations and Optimization

The Williamson ether synthesis is a cornerstone in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.orgunacademy.com Developed by Alexander Williamson in 1850, this reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgunacademy.com

The core of the Williamson synthesis is the SN2 reaction, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide electrophile in a concerted mechanism. wikipedia.orgnumberanalytics.com This "backside attack" results in the displacement of the halide leaving group and the formation of the ether. wikipedia.orgyoutube.com The reaction kinetics are typically second-order due to the bimolecular nature of this rate-determining step. evitachem.com For the synthesis of this compound, the sec-butoxide (B8327801) ion attacks the electrophilic carbon of a sec-butyl halide.

The synthesis of this compound via the Williamson method involves the reaction of a sec-butoxide ion with a sec-butyl halide. evitachem.com The sec-butoxide is generated by deprotonating sec-butyl alcohol with a strong base. edubirdie.com Sodium hydride (NaH) is a common choice for this deprotonation as it effectively forms the alkoxide. edubirdie.commasterorganicchemistry.com

The choice of the alkyl halide is crucial for the success of the synthesis. While various halides can be used, their reactivity follows the trend of I > Br > Cl > F, which is attributed to the decreasing bond strength and increasing ability of the leaving group to depart. numberanalytics.com

| Reactant Type | Specific Compound | Role in Reaction |

|---|---|---|

| Alcohol Precursor | sec-Butyl alcohol | Source of the sec-butoxide nucleophile after deprotonation. |

| Base | Sodium hydride (NaH) | Deprotonates the alcohol to form the alkoxide. |

| Alkyl Halide Precursor | sec-Butyl bromide or sec-Butyl iodide | Provides the electrophilic carbon for nucleophilic attack. |

The efficiency of the Williamson ether synthesis is significantly influenced by the nature of the leaving group and steric hindrance. A good leaving group, typically a halide, is essential for the SN2 reaction to proceed. wikipedia.org

However, a major limitation in synthesizing this compound via this method is steric hindrance. wikipedia.orgvedantu.com The SN2 mechanism is sensitive to the bulkiness of the reactants. numberanalytics.com Since both the nucleophile (sec-butoxide) and the electrophile (sec-butyl halide) are secondary, they are sterically hindered. masterorganicchemistry.com This steric hindrance favors a competing elimination reaction (E2 mechanism), where the alkoxide acts as a base and removes a proton from the alkyl halide, leading to the formation of butene as a major byproduct and significantly reducing the ether yield. unacademy.comiitk.ac.in Consequently, the Williamson ether synthesis is generally not the preferred method for preparing bulky ethers like this compound or di-tert-butyl ether due to the predominance of elimination reactions. wikipedia.orgvedantu.comscienceinfo.com

Alkoxide and Alkyl Halide Precursors

Catalytic Etherification Processes

Catalytic etherification offers an alternative route to this compound, often as a byproduct in other industrial processes.

This compound can be synthesized through the acid-catalyzed dehydration of sec-butyl alcohol. ontosight.ai In this process, an acid catalyst protonates the hydroxyl group of the alcohol, converting it into a better leaving group (water). Another molecule of sec-butyl alcohol can then act as a nucleophile, attacking the protonated alcohol and leading to the formation of the ether after deprotonation.

This reaction is often a side reaction in the acid-catalyzed hydration of butenes to produce sec-butyl alcohol, where traces of this compound are formed. google.com The reaction conditions, particularly temperature, play a crucial role. At lower temperatures, ether formation is favored, while higher temperatures promote the dehydration of the alcohol to form alkenes. libretexts.org For instance, in the industrial production of sec-butyl alcohol, the reaction of butene and water in the presence of a strongly acidic ion-exchange resin catalyst can yield sec-butyl alcohol along with small quantities of this compound. google.com Sulfuric acid is also a common catalyst for this conversion. atamanchemicals.com

| Catalyst | Reaction Conditions | Products | Key Findings |

|---|---|---|---|

| Strongly acidic ion-exchange resins (e.g., sulfonated polystyrene) | Pressure: 20-80 bar; Temperature: 100°-170° C | sec-Butyl alcohol, this compound (traces) | This compound is formed as a byproduct in the hydration of n-butene. google.com |

| Sulfuric acid | - | sec-Butyl alcohol, this compound | Sulfuric acid catalyzes the hydration of butenes to sec-butyl alcohol, with this compound as a potential byproduct. atamanchemicals.com The acid protonates the alcohol to facilitate the reaction. |

| Montmorillonite clay | - | 2-butene (B3427860), this compound | This catalyst can be used for the dehydration of 2-butanol (B46777) to form both 2-butene and this compound. taylors.edu.my |

Olefin-Based Etherification Reactions

The synthesis of this compound can be achieved through the etherification of sec-butyl alcohol with olefins such as isobutylene (B52900). evitachem.com This process often involves the acid-catalyzed addition of an alcohol to an alkene. masterorganicchemistry.com The reaction typically proceeds under liquid-phase conditions at temperatures ranging from 20°C to 150°C and pressures between 4 to 40 bar. google.com Optimal conditions are generally found between 30°C to 60°C and 8 to 16 bar. google.com The molar ratio of sec-butyl alcohol to isobutylene is a critical parameter and is typically maintained between 1:0.5 and 1:10, with a preferred range of 1:1 to 1:3. google.com

The mechanism for this reaction involves the protonation of the alkene to form a carbocation, which is then attacked by the alcohol. masterorganicchemistry.com This is followed by deprotonation to yield the ether. masterorganicchemistry.com This method is particularly useful for synthesizing ethers from alkenes and alcohols. youtube.com

Heterogeneous and Homogeneous Catalysis in this compound Production

Both heterogeneous and homogeneous catalysis play significant roles in the production of this compound.

Heterogeneous Catalysis:

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to the ease of separating the catalyst from the product. nih.govwikipedia.orgessentialchemicalindustry.org Solid acid catalysts are commonly employed for etherification reactions. wikipedia.org Examples include:

Sulfonated Polystyrene Resins: Strongly acidic ion exchangers, such as sulfonated polystyrene resins cross-linked with divinylbenzene, are effective catalysts for the synthesis of ethers from alcohols and olefins. google.com

Zeolites and Amberlyst Ion-Exchange Resins: These materials have been shown to be suitable catalysts for the production of di-n-butyl ether from 1-butanol, achieving high selectivity at significant conversions. researchgate.net

Metal Oxides: Alumina and other metal oxides can also serve as catalysts in these reactions. essentialchemicalindustry.org

The use of heterogeneous catalysts allows for continuous flow processes, which are advantageous for large-scale industrial production. youtube.com

Homogeneous Catalysis:

Homogeneous catalysts exist in the same phase as the reactants and often offer higher activity and selectivity. nih.goveolss.net In the context of this compound synthesis, this typically involves the use of a liquid acid catalyst.

Sulfuric Acid: Traditionally used in the hydration of butenes to produce sec-butanol, where this compound can be formed as a byproduct. epo.org

Heteropolyacids (HPAs): These have been studied for the etherification of n-butanol, with catalytic performance correlating to their acid strength. researchgate.net

While homogeneous catalysis can provide excellent results, the separation of the catalyst from the reaction products can be challenging and costly. essentialchemicalindustry.orgeolss.net

Comparison of Catalysis Types:

| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |

| Phase | Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants). wikipedia.org | Catalyst and reactants are in the same phase (e.g., liquid). essentialchemicalindustry.org |

| Separation | Easy separation of catalyst from products. nih.govessentialchemicalindustry.org | Difficult and often expensive separation. essentialchemicalindustry.orgeolss.net |

| Activity/Selectivity | Can have lower activity and selectivity compared to homogeneous catalysts. nih.gov | Often exhibits higher activity and selectivity. nih.goveolss.net |

| Industrial Use | Widely used in large-scale industrial processes. wikipedia.orgessentialchemicalindustry.org | Less common in large-scale production due to separation challenges. essentialchemicalindustry.org |

| Catalyst Examples | Ion-exchange resins, zeolites, metal oxides. google.comessentialchemicalindustry.orgresearchgate.net | Sulfuric acid, heteropolyacids. researchgate.netepo.org |

Formation of this compound as a Byproduct in Industrial Processes

Byproduct Formation during Sec-butyl Alcohol Synthesis

This compound is a known byproduct in the industrial production of sec-butyl alcohol (SBA). evitachem.com The synthesis of SBA often involves the hydration of n-butenes. epo.org In one common method, n-butene is reacted with sulfuric acid, leading to the formation of sec-butyl hydrogen sulfate (B86663) and di-sec-butyl sulfate. epo.org Subsequent hydrolysis of these intermediates with water yields sec-butanol and regenerates the sulfuric acid. epo.org During this process, side reactions can occur, leading to the formation of this compound. epo.org

In processes utilizing solid acid catalysts for the hydration of linear butenes to SBA, the formation of this compound has been reported to be minimal or not observed to a measurable extent under certain reaction conditions. researchgate.net However, in a process for preparing sec-butyl alcohol and sec-butyl tert-butyl ether, traces of this compound are formed during the hydration of n-butene. google.com

Impurity Profiles in Related Industrial Ethers

The analysis of impurities is a critical aspect of quality control in the chemical and pharmaceutical industries. medwinpublishers.comresearchgate.net Impurities can originate from raw materials, the manufacturing process (including side reactions and intermediates), and degradation. medwinpublishers.comconicet.gov.ar

In the context of industrial ethers, the impurity profile can include:

Starting Materials and Intermediates: Unreacted alcohols or olefins. medwinpublishers.com

Byproducts: Isomeric ethers, higher ethers, and products from side reactions like olefin dimerization. core.ac.uk

Degradation Products: Peroxides can form from the autoxidation of ethers in the presence of air. nih.gov

Residual Solvents and Catalysts: Traces of solvents or catalysts used in the production process. medwinpublishers.com

For example, in the production of methyl tert-butyl ether (MTBE), methyl sec-butyl ether (MSBE) can be found as a byproduct. evitachem.com This highlights the potential for the formation of mixed ethers if different alcohols or olefins are present in the reaction mixture. The presence of such impurities is monitored to ensure the final product meets the required specifications. europa.eu

Novel and Emerging Synthetic Approaches for this compound

Alternative Etherification Mechanisms (e.g., SN1, Oxymercuration Analogs)

Beyond the direct acid-catalyzed addition of alcohols to alkenes, other synthetic routes can be employed for the synthesis of ethers like this compound.

SN1 Reaction:

An SN1 (unimolecular nucleophilic substitution) mechanism can be utilized for the synthesis of ethers, particularly from secondary or tertiary alkyl halides. masterorganicchemistry.com In this approach, a sec-butyl halide could be dissolved in sec-butyl alcohol. The leaving group (halide) would depart, forming a secondary carbocation. This carbocation is then attacked by the sec-butyl alcohol solvent, and after deprotonation, this compound is formed. masterorganicchemistry.comyoutube.com However, SN1 reactions can be prone to competing elimination (E1) reactions, which may reduce the yield of the desired ether. youtube.com

Alkoxymercuration-Demercuration:

An alternative method that avoids carbocation rearrangements is alkoxymercuration-demercuration. youtube.comnumberanalytics.com This two-step process involves the reaction of an alkene with an alcohol in the presence of a mercury(II) salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate, to form an alkoxymercurial intermediate. pearson.comlibretexts.org The subsequent reduction of this intermediate, typically with sodium borohydride, yields the ether. numberanalytics.comlibretexts.org

For the synthesis of this compound, this would involve reacting a butene isomer with sec-butyl alcohol in the presence of a mercury(II) salt, followed by reduction. This method follows Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond, and is effective for producing ethers from unsymmetrical alkenes. pearson.comlibretexts.org

Reaction Scheme Comparison:

| Synthesis Method | Reactants | Key Intermediate | Advantages/Disadvantages |

| Acid-Catalyzed Alkene Addition | Alkene + Alcohol | Carbocation | Prone to carbocation rearrangements. youtube.com |

| SN1 Reaction | Alkyl Halide + Alcohol | Carbocation | Competes with elimination reactions. youtube.com |

| Alkoxymercuration-Demercuration | Alkene + Alcohol + Hg(OAc)₂ then NaBH₄ | Organomercury Compound | Avoids carbocation rearrangements. youtube.comlibretexts.org |

Phase-Transfer Catalysis in this compound Synthesis Analogues

Phase-transfer catalysis (PTC) represents a significant advancement in synthetic organic chemistry, particularly for reactions involving immiscible reactants, such as in the Williamson ether synthesis. acs.org This methodology avoids the need for stringent anhydrous conditions and can proceed under milder conditions than traditional methods. acs.orgacs.org While specific studies on PTC for this compound are not prevalent, the principles are demonstrated in the synthesis of analogous ethers.

The core principle of PTC involves a two-phase system, typically aqueous and organic. A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate, facilitates the transfer of a reactant (e.g., a water-soluble alkoxide) from the aqueous phase into the organic phase. acs.orgbiomedres.us In the organic phase, the nucleophile can react with an organic-soluble substrate, such as an alkyl halide. acs.org

Table 1: Comparison of Williamson Ether Synthesis Conditions

| Feature | Traditional Williamson Synthesis | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Solvent Condition | Requires rigorous anhydrous solvents | Anhydrous solvents are not necessary acs.org |

| Reaction Phases | Single organic phase | Two-phase system (aqueous and organic) acs.org |

| Catalyst | Not applicable (strong base used) | Quaternary ammonium salts, Crown ethers acs.orgbiomedres.us |

| Reaction Conditions | Often requires harsh conditions | Milder reaction conditions acs.orgacs.org |

| Reactant Transfer | Not applicable | Catalyst transfers nucleophile across phase boundary wiley-vch.de |

Microwave-Assisted Synthesis for Related Disulfides

Microwave-assisted synthesis is a modern technique that has been effectively applied to accelerate a wide range of organic reactions, including the formation of disulfides. tandfonline.comnih.gov Organic compounds featuring a disulfide (-S-S-) bond are significant in various areas of chemistry. nih.gov Microwave irradiation provides efficient internal heating by directly coupling energy with the molecules in the reaction mixture, leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles when compared to conventional heating methods. tandfonline.com

Several protocols for microwave-assisted disulfide synthesis have been developed. One efficient, one-pot method involves the reaction of benzyl (B1604629) thiocyanates, thiourea, and alkyl halides in water. rsc.orgrsc.org This approach is noted for being both time-saving and environmentally friendly. rsc.org Optimal conditions for this reaction have been identified as using K₃PO₄ as a base in water at 90°C for as little as 15 minutes, with yields often exceeding 80%. rsc.orgrsc.org

Another study demonstrates the reaction of 4-substituted thiols with 4-substituted sulfenimides under microwave irradiation. tandfonline.com This method also resulted in significantly higher yields and shorter reaction times compared to classical heating. tandfonline.com The use of recyclable solvents like glycerol (B35011) has also been explored, further enhancing the green credentials of this synthetic route. researchgate.net

Table 2: Research Findings on Microwave-Assisted Disulfide Synthesis

| Method | Reactants | Solvent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional Heating | 4-Substituted Thiols + 4-Substituted Sulfenimides | Chloroform | Reflux | 3-5 hours | 60-78% | tandfonline.com |

| Microwave-Assisted | 4-Substituted Thiols + 4-Substituted Sulfenimides | Chloroform | 360W Irradiation | 4-7 minutes | 85-96% | tandfonline.com |

| Microwave-Assisted | Benzyl Thiocyanate + Thiourea + Alkyl Halide | Water | 90°C, K₃PO₄ | 15 minutes | >80% | rsc.orgrsc.org |

| Microwave-Assisted | Various Thiols | Glycerol | 120°C | 15-30 minutes | 84-95% | researchgate.net |

Reaction Mechanisms and Chemical Transformations of Di Sec Butyl Ether

Oxidative Chemistry and Combustion Kinetics

The oxidation and combustion kinetics of di-sec-butyl ether (DSBE) have been a subject of detailed experimental and modeling studies, particularly in the context of its potential as a biofuel. researchgate.netacs.org Understanding its reaction pathways under various conditions is crucial for evaluating its performance and emissions profile. The structure of DSBE, specifically the branching at the carbon atom adjacent to the ether oxygen, significantly influences its combustion characteristics compared to its isomers. acs.org

Experimental investigations into the combustion kinetics of this compound have been systematically conducted using laminar plug flow reactors. researchgate.netacs.orgacs.org In these studies, the oxidation of DSBE was examined over a broad temperature range, typically from 400 K to 1000 K, with measurements taken at 20 K intervals. researchgate.netacs.orgnrel.govnih.gov The experiments were performed under both atmospheric (1 bar) and elevated pressure (10 bar) conditions to simulate different combustion environments. acs.orgnrel.gov To maintain consistency across the temperature range, the flow rates of the fuel, oxidizer (oxygen), and diluent (helium) were adjusted to ensure a constant initial fuel mole fraction of 1000 ppm and a residence time of 2 seconds under stoichiometric conditions. researchgate.netacs.orgnrel.govnih.gov

Table 1: Experimental Conditions for this compound Oxidation in a Flow Reactor

| Parameter | Value |

| Reactor Type | Laminar Plug Flow Reactor |

| Fuel | This compound (DSBE) |

| Initial Fuel Mole Fraction | 1000 ppm |

| Oxidizer | Oxygen |

| Diluent | Helium |

| Temperature Range | 400 K - 1000 K |

| Pressure Conditions | Atmospheric (1 bar) and Elevated (10 bar) |

| Residence Time | 2 s |

The analysis of reaction products from the oxidation of this compound was carried out using gas chromatography (GC). researchgate.netacs.orgnrel.gov This analysis revealed that the product distribution is highly dependent on pressure. At atmospheric pressure (1 bar), the major product identified is sec-butanol, which reaches a concentration of 176 ppm at 900 K. acs.orgnrel.gov Another significant product at low pressure is butene, formed through unimolecular decomposition of the fuel. nrel.gov

At elevated pressure (10 bar), the reaction pathways shift. While sec-butanol is still formed, 2-butanone (B6335102) emerges as one of the major intermediate products. acs.org The formation of formaldehyde (B43269) is also observed, with higher production rates at high pressure compared to low pressure, which is attributed to the decomposition of low-temperature intermediates. nrel.gov

Table 2: Key Oxidation Products of this compound at Different Pressures

| Pressure | Key Products |

| 1 bar | sec-Butanol, Butene |

| 10 bar | 2-Butanone, sec-Butanol, Formaldehyde |

Comparative studies of this compound (DSBE) with its isomers, di-n-butyl ether (DNBE) and diisobutyl ether (DIBE), show significant differences in their oxidation behavior, particularly concerning the negative temperature coefficient (NTC) phenomenon. researchgate.netacs.org The NTC region is a characteristic of low-temperature combustion where the reaction rate decreases with increasing temperature. Both DNBE and DIBE exhibit NTC behavior. acs.orgnrel.gov In contrast, DSBE does not show any NTC behavior at low pressure. acs.orgnrel.gov

Table 3: Comparison of Oxidation Characteristics of Dibutyl Ether Isomers

| Feature | Di-n-butyl Ether (DNBE) | Diisobutyl Ether (DIBE) | This compound (DSBE) |

| NTC Behavior | Yes | Yes (Single NTC region) | No (at low pressure) |

| Reactivity Trend | Highest | Intermediate | Lowest |

| Key Intermediate (1 bar) | n-Butanal | Isobutanal | sec-Butanol |

At high pressure (10 bar), the influence of low-temperature chemistry becomes more pronounced. acs.org While unimolecular decomposition still occurs, a greater fraction of the fuel participates in low-temperature oxidation pathways. These pathways involve the addition of O2 to the fuel radical, isomerization reactions, and the formation of keto-hydroperoxides (KHP), which are characteristic of low-temperature combustion. acs.orgnrel.gov The decomposition of these low-temperature intermediates accounts for a significant portion (73%) of certain radical pool formations, such as the methyl (CH3) radical, leading to a higher production rate of species like formaldehyde at lower temperatures compared to the high-pressure case. nrel.gov The formation of 2-butanone as a major intermediate at 10 bar is a direct consequence of these active low-temperature reaction pathways. acs.org

Mechanistic Pathways of this compound Combustion

Formation of 2-Butanone and Other Intermediates

High-Temperature Reaction Regimes

At high temperatures, typically above 1000 K, the decomposition and oxidation of this compound and its initial products accelerate. researchgate.net In these regimes, the smaller, less complex molecules formed during initial decomposition, such as butene isomers and smaller radicals, undergo further breakdown. researchgate.net The high-temperature combustion chemistry is generally driven by a pool of small radicals like H, OH, and HO₂. researchgate.net While unimolecular decomposition is significant at lower temperatures and pressures, at very high temperatures, thermal decomposition reactions become increasingly important for all species present. researchgate.net The high-temperature oxidation of ethers can lead to the formation of C1-C4 hydrocarbons, which contributes to sooting tendencies. researchgate.net

Role of H-Abstraction, O₂ Addition, and Radical Reactions (e.g., β-scission)

Radical reactions are fundamental to the oxidation and decomposition of this compound across all temperature regimes.

H-abstraction: The initiation of the oxidation process typically involves the abstraction of a hydrogen atom from the fuel molecule by radicals such as hydroxyl (OH). nrel.govkaust.edu.sa For ethers, the C-H bonds on the carbon atom adjacent (in the α-position) to the ether oxygen are particularly susceptible to abstraction due to the influence of the oxygen atom. researchgate.net In the case of DSBE, H-abstraction by OH radicals is a key initiating step. nrel.gov

O₂ Addition: Following H-abstraction, the resulting fuel radical (R•) can react with molecular oxygen (O₂) to form a peroxy radical (ROO•). researchgate.net This is a crucial step in low-temperature combustion chemistry. The ROO• radical can then undergo internal H-abstractions (isomerization) to form a hydroperoxyalkyl radical (•QOOH). A subsequent O₂ addition to the •QOOH radical can lead to ketohydroperoxide (KHP) formation, a key chain-branching agent. nrel.gov However, for DSBE at low pressure, this pathway is outcompeted by unimolecular decomposition. nrel.gov

Radical Reactions (e.g., β-scission): The radicals formed during the oxidation process can undergo various subsequent reactions. β-scission is a common decomposition pathway for larger radicals, where a bond beta to the radical site breaks. nrel.gov For example, the α-radical of an ether can undergo β-scission to produce an aldehyde and an alkyl radical. researchgate.net In the case of diisobutyl ether, the α-radical undergoes β-scission to form 2-methylpropanal. nrel.gov For DSBE, the decomposition of its radicals contributes to the final product distribution, including the formation of 2-butanone. nrel.gov

Chemical Kinetic Modeling and Computational Studies

To understand and predict the complex reaction behavior of this compound, detailed chemical kinetic models are developed and validated through computational studies.

Development and Validation of Detailed Kinetic Models

Researchers have developed new chemical kinetic models specifically for this compound to simulate its oxidation. acs.orgresearchgate.net These models are comprehensive mechanisms that include hundreds or thousands of elementary reactions describing the decomposition and oxidation pathways. The development process involves:

Updating Reaction Rates: Rate constants for key reaction classes are often adopted from literature or calculated using quantum chemistry methods. For the DSBE model, H-abstraction rates by OH radicals were updated by analogy to sec-butanol chemistry. nrel.govacs.org Key low-temperature reaction rates, such as O₂ addition, RO₂ isomerization to QOOH, and cyclic ether formation, were also updated based on established data. nrel.govacs.org

Model Validation: The predictive capability of these kinetic models is validated by comparing simulation results against experimental data. researchgate.netacs.org For DSBE, models have been validated against speciation data obtained from flow reactor experiments conducted over a wide range of temperatures (400 K to 1000 K) and at both atmospheric and elevated pressures. nrel.govresearchgate.net The models have shown reasonable agreement with experimental measurements for the concentration profiles of DSBE and major intermediate species like sec-butanol and 2-butanone, although some discrepancies have been noted, particularly at high pressure. acs.org These validated models are crucial tools for elucidating the key reaction pathways that control the reactivity and emissions characteristics of this compound. nrel.govresearchgate.net

Interactive Data Tables

Table 1: Major Reaction Pathways and Products for this compound at Different Pressures

| Pressure | Dominant Initial Pathway | Key Intermediates/Products | NTC Behavior |

| Low Pressure (1 bar) | Unimolecular Decomposition | Butene, Sec-butanol | Absent |

| High Pressure (10 bar) | Low-Temperature Oxidation | 2-Butanone, Acetaldehyde | Observed in Isomers |

Data sourced from multiple studies on ether oxidation. nrel.govacs.org

Sensitivity and Flux Analyses in Oxidation Pathways

The oxidation pathways of this compound (DSBE) have been elucidated through detailed sensitivity and flux analyses, which reveal the critical reactions governing its consumption and the formation of intermediates under various conditions. acs.orgnrel.gov These analyses are instrumental in understanding the kinetic behavior of DSBE during combustion. researchgate.netresearcher.life

At elevated pressure (10 bar) and a lower temperature of 650 K, the reaction landscape changes. nrel.gov Under these high-pressure conditions, DSBE engages in low-temperature chemistry, leading to the formation of 2-butanone as a major intermediate product. acs.org However, discrepancies have been noted between kinetic models and experimental results at high pressure. For instance, models have been found to underestimate the concentrations of 1- and 2-butene (B3427860), acetaldehyde, and 2-butanone. acs.orgnrel.gov Sensitivity analysis performed at 750 K highlighted that alternative isomerization pathways, such as the formation of hydroperoxide cyclic ether, and the β-scission of the DSBE-d radical, have a significant impact on the production of these intermediates. acs.orgnrel.gov

A comparative flux analysis of DSBE with its isomer, diisobutyl ether (DIBE), shows different controlling chemistries. For DIBE, H-abstraction reactions are dominant, with the α-radical to the ether group being the major radical formed (71%). acs.orgnrel.gov This radical then participates in low-temperature chemistry, including O₂ addition and the formation of cyclic ethers, which contributes to NTC behavior. acs.orgnrel.gov In contrast, the unimolecular decomposition of DSBE at low pressure circumvents these low-temperature pathways. acs.org

Table 1: Key Species in the Oxidation of Dibutyl Ether Isomers at Atmospheric Pressure

| Isomer | Key Intermediate Species | Reactivity Trend |

|---|---|---|

| Di-n-butyl ether (DNBE) | n-butanal | Highest |

| Diisobutyl ether (DIBE) | Isobutanal | Intermediate |

| This compound (DSBE) | sec-Butanol | Lowest |

This table is based on findings from chemical kinetic analyses. acs.orgresearcher.life

Influence of Molecular Branching on Reactivity

The molecular structure, specifically the degree and position of branching, significantly influences the reactivity of ether compounds. acs.orgosti.gov In the case of dibutyl ether isomers, the reactivity trend is observed to be di-n-butyl ether (DNBE) > diisobutyl ether (DIBE) > this compound (DSBE). acs.orgnrel.gov This trend is directly linked to the structural differences between these isomers. nrel.gov

The branching in DSBE is located at the α-carbon, the carbon atom adjacent to the ether oxygen. acs.org This specific structural feature facilitates a unimolecular decomposition pathway that forms butene and sec-butanol, which in turn governs its reactivity, particularly at low pressures. acs.orgnih.gov The formation of alcohols and ketones, such as sec-butanol and 2-butanone from DSBE, as major intermediates contributes to its lower reactivity compared to its isomers that primarily form more reactive aldehydes like n-butanal (from DNBE) and isobutanal (from DIBE). acs.orgnrel.gov It is a known principle that alcohols and ketones are generally less reactive than aldehydes. acs.orgnrel.gov

Studies on a broader range of ethers have confirmed that branching near the ether functional group tends to decrease reactivity. acs.org For primary alcohols, it has been shown that those with branches on the β-carbon readily undergo dehydration, while alcohols with branches further away from the –OH group are highly selective towards etherification. osti.gov The reduced reactivity of bulkier, more branched alcohols has also been observed. osti.gov This is consistent with the observation that the branching in DSBE leads to a distinct and less reactive chemical pathway compared to the less branched DNBE and DIBE. acs.orgnrel.gov

Bond Dissociation Enthalpies (BDEs) and Energetics

The energetics of chemical reactions, particularly the bond dissociation enthalpies (BDEs), are fundamental to understanding the reactivity and selectivity of molecules like this compound. researchgate.net The BDEs for the three isomers of dibutyl ether, including DSBE, have been calculated using quantum chemistry methods to provide insight into their combustion chemistry. acs.orgnih.gov

These calculations were performed using the Gaussian 16 software package. acs.orgnih.gov The methodology involved locating the minimum energy structures for reactants, products, and transition states through conformational analysis at the B3LYP/6-31g(2df,p) level of theory. acs.orgnih.gov These structures were further optimized at the B3LYP/6-311G(2df,2pd) level, with final energies refined using the high-accuracy G4 method. acs.orgnih.gov

Degradation and Decomposition Pathways

Hydrolytic Transformations in Biological Systems

In biological systems, particularly in mammals, this compound has the potential to undergo hydrolytic transformations. epa.gov The primary metabolic pathway involves the hydrolysis of the ether linkage, which cleaves the molecule into two molecules of sec-butyl alcohol (sBA; also known as 2-butanol). epa.gov

Following its formation, sec-butyl alcohol is further metabolized. epa.gov It can either be excreted after conjugation or be rapidly oxidized by the enzyme alcohol dehydrogenase to form methyl ethyl ketone (MEK; also known as 2-butanone). epa.gov The resulting MEK can be further metabolized into compounds such as 3-hydroxy-2-butanone and 2,3-butanediol (B46004), which can also be conjugated and subsequently excreted from the body. epa.gov The metabolic fate of DSBE is therefore closely linked to the well-established pathways for its hydrolysis products, sBA and MEK. epa.gov

Environmental Degradation Mechanisms

The environmental fate of this compound is determined by its partitioning into different environmental compartments and the degradation mechanisms prevalent in each. epa.gov Modeling suggests that at a steady state, DSBE will primarily partition into the air (99.1%), with minor amounts in water (0.5%) and soil (0.4%). epa.gov

In the atmosphere, the dominant degradation process for DSBE is indirect photolysis through reactions with hydroxyl (•OH) radicals. epa.gov The calculated atmospheric half-life for this process is approximately 4 hours, indicating relatively rapid degradation in the air. epa.gov Aqueous photolysis and hydrolysis are not considered significant transformation pathways for DSBE in aquatic environments. epa.gov

Biodegradation is another potential environmental degradation pathway. While experimental data on DSBE itself is limited, studies on other alkyl ethers show that they can be degraded by both pure and mixed bacterial cultures under aerobic conditions. epa.gov However, this biodegradation is generally a slow process. epa.gov The recalcitrance of ethers to microbial degradation is often attributed to the high dissociation energy of the ether bond and, in some cases, the presence of a tertiary carbon structure which can hinder enzymatic attack. epa.govnih.gov Despite the potential for slow biodegradation, DSBE is not expected to bioaccumulate, as indicated by a low calculated bioconcentration factor (BCF = 32). epa.gov

Advanced Applications and Research Directions for Di Sec Butyl Ether

Role as a Specialized Solvent in Organic Synthesis and Extraction

With low polarity and the ability to dissolve a wide array of organic compounds, di-sec-butyl ether serves as a valuable solvent in organic synthesis and extraction processes. evitachem.com Its chemical stability under normal conditions, paired with its insolubility in water and miscibility with organic solvents like ethanol (B145695) and acetone, further enhances its suitability for these applications. evitachem.com

This compound can be synthesized via the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. evitachem.comwikipedia.org This method typically involves the reaction of an alkoxide, such as sec-butoxide (B8327801) formed from sec-butyl alcohol, with an alkyl halide. pearson.com The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.org

While effective for producing many ethers, the Williamson synthesis is less efficient for creating bulky ethers due to steric hindrance, which can lead to competing elimination reactions. wikipedia.orgpearson.comdoubtnut.com For secondary alkyl halides like those involved in this compound synthesis, a mixture of substitution and elimination products can be expected. masterorganicchemistry.com The synthesis of this compound itself involves a secondary alcohol, making it prone to elimination reactions under acidic conditions, which can lead to the formation of alkenes. pearson.com

Acid-catalyzed dehydration of alcohols is a common method for forming symmetrical ethers. pearson.com However, this condensation reaction is most effective for primary alcohols. pearson.comaskfilo.com For secondary alcohols like sec-butyl alcohol, the precursor to this compound, this method is less suitable due to the prevalence of competing elimination reactions that form alkenes. pearson.com While some sources suggest that symmetrical ethers like this compound can be formed by this method, others emphasize that the Williamson ether synthesis is a more reliable alternative to avoid the low yields associated with the condensation of secondary alcohols. pearson.comaskfilo.comvaia.com

In the realm of analytical chemistry, this compound is utilized in laboratory settings for chromatographic separations. evitachem.com High-resolution gas chromatography (HRGC) has been employed to determine the presence of this compound, along with other n-butene derivatives, in industrial processes. researchgate.net Furthermore, methods for analyzing this compound using high-performance liquid chromatography (HPLC) have been developed. For instance, it can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com this compound also serves as an analytical standard in various research and industrial applications. calpaclab.com

Table 1: Chromatographic Methods for this compound Analysis

| Chromatographic Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| High-Resolution Gas Chromatography (HRGC) | SE-54 | - | Flame Ionization | Determination in olefin absorption process solutions researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | Separation and analysis sielc.com |

| High-Performance Liquid Chromatography (HPLC) | Newcrom C18 | Acetonitrile, Water, Phosphoric Acid | Mass Spectrometry (MS) compatible with formic acid | Separation and analysis sielc.com |

Utility in Condensation Reactions

Catalytic Applications and Reactivity in Polymer Chemistry

The utility of this compound extends into the field of polymer chemistry, where it plays a role in catalytic processes.

This compound is identified as a useful secondary alkyl ether in catalyst systems for the production of polybutene. google.com Polybutene is a polymer produced from the polymerization of C4 olefins, including isobutene. google.com Catalyst systems comprising a secondary alkyl ether like this compound, a tertiary alcohol, and boron trifluoride have been shown to produce polybutene with a high content of terminal double bonds. google.com Other secondary alkyl ethers such as diisopropylether, di(sec-hexyl)ether, and di(sec-octyl)ether can also be used in these catalyst systems. google.com

The role of this compound as a byproduct in certain industrial processes hints at its potential reactivity and utility in other catalytic systems. For example, it is a known byproduct in the production of sec-butyl alcohol via the hydration of butyl sulfates. acs.org The separation of sec-butyl alcohol from water and byproducts like this compound is a critical step in the manufacturing of methyl ethyl ketone. acs.org Understanding the formation of this compound in these processes can provide insights into its potential applications in related catalytic reactions. evitachem.com Research into the catalytic properties of this compound, building on its use in polybutene production, could unveil new applications. evitachem.com

Catalytic Activity in Polybutene Production

Potential as a Fuel Additive and Oxygenate Component

This compound (DSBE) has been a subject of research interest for its potential applications as a component in fuels. As an oxygenate, it contains an oxygen atom within its molecular structure, which can influence combustion characteristics and emissions when blended with conventional hydrocarbon fuels. The investigation into DSBE and its isomers, such as di-n-butyl ether (DNBE) and diisobutyl ether (DIBE), is part of a broader effort to identify and develop alternative and improved fuel components, including second-generation biofuels derived from lignocellulosic biomass. researchgate.net

Research into Combustion Performance Enhancement

Research into the combustion kinetics of dibutyl ether isomers provides critical insights into their potential performance as fuel additives. A study comparing di-n-butyl ether (DNBE), diisobutyl ether (DIBE), and this compound (DSBE) in a plug flow reactor revealed significant differences in their reactivity based on their molecular structure. nrel.gov

The experiments, conducted under atmospheric and elevated pressures at temperatures ranging from 400 to 1000 K, showed that DNBE had the highest conversion efficiency at a given temperature, followed by DIBE, and then DSBE, which had the lowest conversion. nrel.gov This suggests that DSBE is the least reactive of the three isomers under these conditions. This trend in reactivity was found to correlate with the indicated cetane number (ICN) of the isomers, positioning conversion efficiency as a potential indicator for autoignition reactivity. nrel.gov The lower reactivity of DSBE is influenced by the key species formed during the low-temperature reaction phase, with sec-butanol being a significant intermediate for DSBE. nrel.gov

| Property | Di-n-butyl ether (DNBE) | Diisobutyl ether (DIBE) | This compound (DSBE) |

| Reactivity Ranking | Highest | Intermediate | Lowest |

| Key Low-Temp Intermediate | n-Butanal | Isobutanal | sec-Butanol |

This table summarizes comparative data on the combustion of dibutyl ether isomers based on experimental research. nrel.gov

Consideration in the Broader Context of Fuel Oxygenates

Fuel oxygenates are compounds containing oxygen that are added to fuel to increase its oxygen content, which can promote more complete combustion and reduce certain emissions like carbon monoxide (CO). petrochemistry.euberkeley.edu Ethers have been utilized as gasoline components for over three decades, with methyl tert-butyl ether (MTBE) and ethyl tertiary-butyl ether (ETBE) being among the most well-known examples. petrochemistry.eu These compounds are valued for their ability to boost the octane (B31449) rating of gasoline, replacing toxic lead compounds. petrochemistry.euberkeley.edu

The potential of this compound as a fuel additive is assessed by comparing its properties to established and researched oxygenates. Ethers like MTBE and ETBE are recognized for their high octane numbers, low boiling points, and low vapor pressure, making them versatile blending components. petrochemistry.eu For diesel applications, a high cetane number is desirable for improved autoignition. ascelibrary.com The isomer di-n-butyl ether (DBE), for example, has a cetane number higher than that of diesel, which is an appealing property. ascelibrary.com

The addition of oxygenates can significantly alter fuel properties. For instance, blending di-n-butyl ether with diesel has been shown to enhance oxidation stability and reduce the sulfur content and carbon residue of the fuel. researchgate.net Similarly, adding diethyl ether to gasoline can increase the octane number and improve thermal efficiency while reducing CO, hydrocarbon (HC), and nitrogen oxide (NOx) emissions. dergipark.org.tratlantis-press.com

While DSBE is structurally similar to these ethers, its specific performance characteristics, such as its blending octane/cetane number and its effect on emissions, require dedicated investigation. Its structural isomer, methyl sec-butyl ether (MSBE), is known as a primary byproduct in the industrial production of MTBE. mdpi.com The presence and impact of such isomers are crucial considerations in fuel quality and production. mdpi.com The broader family of tert-butyl ethers derived from diols like ethylene (B1197577) glycol and 2,3-butanediol (B46004) have also been studied as gasoline additives, demonstrating good antiknock performance. researchgate.net For this compound to be considered a viable fuel additive, its performance benefits must be comprehensively evaluated against this wide array of existing and potential fuel oxygenates.

| Compound | Type | Primary Use | Key Property |

| Methyl tert-butyl ether (MTBE) | Ether | Gasoline Additive | Octane booster, reduces CO emissions petrochemistry.euberkeley.edu |

| Ethyl tertiary-butyl ether (ETBE) | Ether | Gasoline Additive | High octane, low vapor pressure petrochemistry.eu |

| Di-n-butyl ether (DBE) | Ether | Diesel Additive Candidate | High cetane number, reduces soot researchgate.netascelibrary.com |

| Diethyl ether (DEE) | Ether | Gasoline/Diesel Additive | Increases brake thermal efficiency, reduces emissions dergipark.org.tratlantis-press.com |

| This compound (DSBE) | Ether | Research Compound | Lower reactivity than isomers nrel.gov |

This table provides a comparative overview of various ether fuel oxygenates and their primary characteristics as reported in research literature.

Analytical and Spectroscopic Characterization Research of Di Sec Butyl Ether

Chromatographic Methodologies

Chromatographic techniques are indispensable for separating di-sec-butyl ether from complex mixtures and for determining its purity. Gas and liquid chromatography are the most prominently used methods.

High-Resolution Gas Chromatography for Impurity Profiling

High-resolution gas chromatography (HRGC) is a powerful tool for the impurity profiling of volatile and semi-volatile compounds like this compound. thermofisher.comresearchgate.net This technique offers high separation efficiency, which is essential for detecting and quantifying trace-level impurities that may be present in the bulk material. thermofisher.comresearchgate.net The impurity profile is critical as unwanted chemicals, even in minute quantities, can impact the efficacy and safety of pharmaceutical products where ethers might be used as solvents or intermediates. thermofisher.combiomedres.us

In a typical HRGC setup for analyzing this compound, a capillary column with a non-polar stationary phase is often employed. nih.gov The choice of the column is critical for achieving the desired separation of isomers and other structurally related impurities. For instance, a study on the oxidation of dibutyl ether isomers, including this compound, utilized gas chromatography to analyze the reaction products. nrel.govresearchgate.netacs.org The temperature programming of the GC oven is optimized to ensure the effective separation of all components within a reasonable analysis time. thermofisher.com

Coupling HRGC with high-resolution mass spectrometry (HRMS) provides a robust analytical platform for both qualitative and quantitative analysis of impurities. thermofisher.comresearchgate.net This hyphenated technique allows for the accurate mass measurement of eluted compounds, facilitating their identification and elemental composition determination. thermofisher.com

Liquid Chromatography for Complex Mixture Analysis

While gas chromatography is well-suited for volatile compounds, liquid chromatography (LC) is a versatile technique for analyzing a broader range of compounds, including those that are less volatile or thermally labile. mdpi.com In the context of this compound, LC, particularly high-performance liquid chromatography (HPLC), can be used for the analysis of complex mixtures where the ether is a component. mdpi.com

Reversed-phase HPLC (RP-HPLC) is a common mode of LC used for the separation of organic molecules. mdpi.com In this technique, a non-polar stationary phase is used with a polar mobile phase. While specific applications of LC for this compound are not extensively documented in readily available literature, the principles of RP-HPLC are applicable. For instance, a mixture containing this compound and other more polar or less volatile compounds could be separated using a C18 column with a mobile phase consisting of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com

Furthermore, ultra-performance liquid chromatography (UPLC), which utilizes columns with smaller particle sizes, offers faster analysis times and improved resolution compared to conventional HPLC. mdpi.com Micellar liquid chromatography (MLC) is another variant where surfactants are added to the mobile phase, which can be useful for separating complex mixtures. mdpi.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and for its quantification. Mass spectrometry is a key technique in this regard.

Mass Spectrometry: Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. jove.com The mass spectrum of this compound obtained by EI typically does not show a prominent molecular ion peak (M+) at m/z 130 because the molecular ion is unstable and readily undergoes fragmentation. jove.commiamioh.edu

The fragmentation of ethers in EI-MS is characterized by several key pathways. scribd.com Alpha-cleavage, the cleavage of the C-C bond adjacent to the oxygen atom, is a dominant fragmentation route for ethers. libretexts.orgmiamioh.eduscribd.com In this compound, this leads to the formation of characteristic fragment ions. The loss of an ethyl radical (C2H5•) results in a peak at m/z 101, and the loss of a propyl radical (C3H7•) can also occur. miamioh.educhegg.com Another significant fragmentation pathway involves the cleavage of the C-O bond.

The base peak in the EI mass spectrum of this compound is often observed at m/z 57, corresponding to the butyl cation ([C4H9]+). nih.govscielo.br Other significant peaks can be seen at m/z 41 and 59. nih.gov

A solved problem regarding the mass spectrum of this compound highlights the mechanisms for the formation of peaks at m/z 57 and m/z 101. chegg.com The NIST Chemistry WebBook provides a reference mass spectrum for this compound, which is a valuable resource for its identification. nist.govnist.gov

Table 1: Characteristic Electron Ionization Mass Spectral Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 130 | Low / Absent | [C8H18O]+• (Molecular Ion) |

| 101 | Moderate | [M - C2H5]+ |

| 59 | Moderate | [C3H7O]+ |

| 57 | High (Base Peak) | [C4H9]+ |

| 41 | Moderate | [C3H5]+ |

| 29 | Moderate | [C2H5]+ |

Note: Relative intensities can vary depending on the instrument and experimental conditions.

The mass spectra of isomeric and analogous ethers can be compared to that of this compound to understand the influence of molecular structure on fragmentation patterns.

A study comparing the reactions of ionized di-n-butyl ether with those of ionized n-butyl sec-butyl ether and this compound revealed differences in their fragmentation. researchgate.net For di-n-butyl ether, the primary fragmentation of the metastable molecular ion is the loss of an ethyl radical. researchgate.net In contrast, for this compound, the loss of an ethyl radical is less abundant. researchgate.net

The oxidation of dibutyl ether isomers, including di-n-butyl ether, diisobutyl ether, and this compound, has been investigated, and the reaction products were analyzed by gas chromatography. nrel.govacs.orgacs.org The differences in the product distribution reflect the differences in the reactivity of the isomers, which is influenced by their structure.

The study of glyceryl t-butyl ethers, while not direct isomers, provides insight into the fragmentation of branched ethers. scielo.br In the mass spectra of these ethers, the base peak was at m/z 57, corresponding to the [C4H9]+ fragment ion, which is also the base peak for this compound. scielo.br This suggests that the formation of the stable tertiary butyl cation is a favored fragmentation pathway.

The comparison of fragmentation patterns is a powerful tool for distinguishing between isomers. For example, the position of branching in the alkyl chains significantly influences the relative abundances of the fragment ions, allowing for the differentiation of this compound from its isomers like di-n-butyl ether and diisobutyl ether. aip.org

Environmental Fate and Ecotoxicological Research of Di Sec Butyl Ether

Environmental Partitioning and Distribution Studies

The environmental distribution of di-sec-butyl ether (DSBE) is primarily governed by its physicochemical properties. Modeling studies, such as the Mackay Level I distribution model, predict that at a steady state, DSBE will predominantly partition to the air. epa.gov Specifically, these models estimate that approximately 99.1% of DSBE will be found in the air compartment, with negligible amounts partitioning to water (0.5%) and soil (0.4%). epa.gov This distribution is largely influenced by the compound's volatility and low water solubility. epa.govontosight.ai

However, it is important to note that Mackay Level III modeling, which considers default emission rates to each environmental compartment, suggests that water and soil could be the primary compartments on a percentage basis. epa.gov This particular model's output may not accurately represent the ultimate fate of DSBE, as the default emission scenarios are not necessarily representative of actual industrial discharge. epa.gov

The following table summarizes the key physicochemical properties of this compound that influence its environmental partitioning:

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | ontosight.ai |

| Boiling Point | 121-122°C | ontosight.ai |

| Density | 0.768 g/cm³ at 20°C | ontosight.ai |

| Water Solubility | Slightly soluble | ontosight.ai |

| Log Kow | 2.87 | epa.gov |

This compound is recognized as a volatile compound. epa.gov This volatility is a key factor in its tendency to partition to the atmosphere. epa.gov Once in the atmosphere, it has the potential for transport away from its point of release. However, its atmospheric lifetime is limited by rapid degradation processes. epa.gov The high volatility from water to air is also suggested by the calculated Henry's Law constant for the analogous compound, dibutyl ether, which ranges from 0.00362 to 0.00472 atm m³/mole. oecd.org

Air, Water, and Soil Compartmentalization

Degradation and Transformation in Environmental Media

In the atmosphere, the primary degradation pathway for this compound is through indirect photolysis, specifically by reaction with hydroxyl (OH) radicals. epa.govscielo.br The calculated half-life for the reaction of DSBE with hydroxyl radicals is approximately 4 hours. epa.gov This rapid degradation suggests that DSBE that volatilizes into the atmosphere will be quickly broken down. epa.gov The oxidation of alcohols, which are structurally related to ethers, in the atmosphere also primarily occurs through reactions with hydroxyl radicals. scielo.br For many volatile organic compounds (VOCs), the reaction with OH radicals is the dominant transformation process in the troposphere. mit.edud-nb.info

The biodegradation of this compound is considered to be a slow process. epa.gov This is attributed to the high dissociation energy of the ether bond, which is estimated to be around 360 kJ mol-1. epa.gov While experimental data on the biodegradability of DSBE itself is limited, studies on analogous alkyl ethers have shown that they can be degraded by both pure and mixed bacterial cultures under aerobic conditions, although the rate is slow. epa.gov For instance, a modified MITI test on the analog n-butyl ether showed only 3 to 4% biodegradation over 28 days. epa.gov Despite its slow biodegradation rate, DSBE is not expected to bioaccumulate, as indicated by a low calculated bioconcentration factor (BCF) of 32. epa.gov

Research on the aerobic degradation of ethers indicates that the initial step often involves the hydroxylation of a carbon atom adjacent to the ether linkage, a reaction catalyzed by monooxygenase enzymes. acs.orgnih.govwhiterose.ac.uk This leads to the formation of an unstable hemiacetal, which then cleaves. nih.gov For example, the aerobic biodegradation of ethyl tert-butyl ether (ETBE) is initiated by the hydroxylation of the ethoxy carbon, leading to various intermediates. whiterose.ac.ukresearchgate.net

While direct studies on this compound are scarce, research on similar compounds provides insight. For example, some bacterial strains capable of degrading 2-butoxyethanol (B58217) were unable to grow on di-n-butyl ether. nih.gov However, other research has shown that certain monooxygenases can attack short-chain dialkyl ethers like diethyl ether and diisopropyl ether. nih.govresearchgate.net Specifically, the EthABCD monooxygenase system in Aquincola tertiaricarbonis L108 has been shown to degrade these compounds. nih.gov

Biodegradation Pathways in Aquatic and Terrestrial Environments

Assessment of Biodegradation Rates and Extent

While specific experimental data on the biodegradation of this compound (sBE) is limited, modeling studies and research on analogous alkyl ethers provide valuable insights into its environmental persistence. epa.gov It is suggested that sBE has the potential to biodegrade, albeit at a slow rate. epa.gov This slow degradation is attributed to the high dissociation energy of the ether bond, which is estimated to be around 360 kJ mol-1. epa.gov

Studies on similar compounds, such as n-butyl ether (nBE), support the expectation of slow biodegradation for sBE. For instance, a modified MITI test on nBE showed only a 3 to 4% biodegradation over 28 days. epa.gov Computer models like the BIOWIN model, a subroutine within the EPI Suite, also predict that both sBE and nBE will biodegrade slowly. epa.gov Despite the slow rate, it has been demonstrated that various alkyl ethers can be broken down by pure and mixed bacterial cultures under aerobic conditions. epa.gov

Resistance to Hydrolysis and Photolysis in Aquatic Systems

This compound is not expected to undergo significant transformation through hydrolysis or direct photolysis in aquatic environments. epa.gov The chemical structure of sBE makes it resistant to hydrolysis. epa.gov Similarly, direct photochemical degradation, which involves the absorption of solar radiation, is not a significant fate process for sBE in water. epa.gov

However, in the atmosphere, sBE can be rapidly degraded by indirect photolysis. The primary mechanism for this degradation is its reaction with hydroxyl radicals. The calculated half-life for sBE in the atmosphere due to this reaction is approximately 4 hours, indicating that any sBE that partitions to the air compartment will be quickly broken down. epa.gov

Ecotoxicity Assessments and Environmental Risk Evaluation

Aquatic Toxicity Profiling for Diverse Organisms (e.g., Fish, Invertebrates, Algae)

Quantitative Structure-Activity Relationship (QSAR) modeling provides estimates of the aquatic toxicity of this compound. These models predict that sBE will exhibit a moderate level of acute toxicity to aquatic organisms. epa.gov

The following table summarizes the estimated acute toxicity values for sBE:

| Organism Type | Endpoint | Concentration (mg/L) |

| Freshwater Fish | 96-hour LC50 | 14.7 |

| Freshwater Invertebrate (Daphnid) | 48-hour EC50 | 16.7 |

| Green Alga | 96-hour EC50 | 11.0 |

Source: US EPA epa.gov

These values indicate that this compound poses a moderate hazard to aquatic life. epa.gov Experimental data for a similar compound, n-butyl ether (nBE), which had a 48-hour LC50 of 30.7 mg/L for the Orange Killifish (Oryzias latipes), supports the use of these modeled values for assessing the aquatic hazard of sBE. epa.gov Modeled chronic toxicity values for both sBE and nBE for fish, invertebrates, and algae range from approximately 1 to 2 mg/L. epa.gov

Bioaccumulation Potential and Bioconcentration Factors

Despite its slow rate of biodegradation, this compound is not expected to bioaccumulate significantly in aquatic organisms. epa.gov This is based on a low estimated bioconcentration factor (BCF) of 32. epa.gov For a related compound, di-n-butyl ether, measured BCF values in fish (Cyprinus carpio) were in the range of 30 to 114, and the calculated BCF was 76, also indicating a low potential for bioaccumulation. oecd.org

Comparative Environmental Behavior with Related Ether Compounds

The environmental behavior of this compound can be better understood by comparing it with other related ether compounds, such as di-n-butyl ether, methyl tertiary-butyl ether (MTBE), and ethyl tertiary-butyl ether (ETBE).

Biodegradation: Like sBE, di-n-butyl ether is not readily biodegradable. oecd.org MTBE and ETBE also exhibit resistance to biodegradation, though specific microorganisms capable of degrading them have been identified. whiterose.ac.ukresearchgate.net The slow biodegradation of these ethers is a common characteristic due to the stability of the ether linkage. epa.gov

Hydrolysis and Photolysis: Similar to sBE, di-n-butyl ether does not readily hydrolyze under typical environmental conditions. oecd.org Atmospheric degradation via reaction with hydroxyl radicals is a significant removal pathway for many volatile ethers. epa.gov

Aquatic Toxicity: The aquatic toxicity of sBE is considered moderate. epa.gov For comparison, di-n-butyl ether has a reported 48-hour LC50 for Daphnia magna of 26 mg/L, also indicating moderate toxicity. kishida.co.jp

Bioaccumulation: The low bioaccumulation potential of sBE (BCF = 32) is consistent with findings for di-n-butyl ether (BCF = 30-114). epa.govoecd.org This suggests that despite their persistence, these ethers are not likely to magnify significantly in aquatic food webs.

The following table provides a comparative overview of the environmental properties of this compound and related compounds.

| Compound | Biodegradation | Aquatic Toxicity (LC50/EC50) | Bioaccumulation Potential (BCF) |

| This compound (sBE) | Slow | Fish: 14.7 mg/L (96-hr) epa.gov; Invertebrate: 16.7 mg/L (48-hr) epa.gov; Algae: 11.0 mg/L (96-hr) epa.gov | Low (32) epa.gov |

| Di-n-butyl ether (nBE) | Slow (3-4% in 28 days) epa.gov | Fish: 30.7 mg/L (48-hr) epa.gov; Invertebrate: 26 mg/L (48-hr) kishida.co.jp | Low (30-114) oecd.org |

| Methyl tertiary-butyl ether (MTBE) | Slow, but specific microbes can degrade it researchgate.net | Generally low, but can contaminate groundwater inchem.org | Low (log Kow 0.94-1.3) inchem.org |

| Ethyl tertiary-butyl ether (ETBE) | Slow, but specific microbes can degrade it whiterose.ac.uk | Similar to MTBE, considered less of a groundwater contamination risk than MTBE whiterose.ac.uk | Low whiterose.ac.uk |

Analogy to Methyl Tert-butyl Ether (MTBE) and Ethyl Tert-butyl Ether (ETBE) Degradation

The environmental fate of this compound (DSBE) can be inferred by examining the degradation pathways of structurally similar fuel oxygenates, methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). envirotecnics.comanr.fr These compounds, like DSBE, are ethers used as gasoline additives to enhance octane (B31449) ratings and improve combustion efficiency. envirotecnics.comnih.gov The presence of an ether linkage and branched alkyl groups in their structures results in comparable, though not identical, environmental behavior and susceptibility to microbial degradation. diva-portal.orgnih.gov

MTBE and ETBE are known for their persistence in the environment, particularly in groundwater, due to their high water solubility and slow biodegradation rates. anr.frnrel.govsd.gov The primary mechanism for the aerobic biodegradation of both MTBE and ETBE is initiated by the enzymatic cleavage of the ether bond, a process catalyzed by monooxygenase enzymes. nih.govresearchgate.net This initial attack typically occurs on the less sterically hindered alkyl group, leading to the formation of an unstable hemiacetal that subsequently breaks down. acs.org

In the case of MTBE, aerobic degradation yields tert-butyl alcohol (TBA) and formaldehyde (B43269). nih.govclu-in.org Similarly, the degradation of ETBE produces TBA and acetaldehyde. nih.govresearchgate.net TBA is a common and often more persistent intermediate in the degradation of both compounds. nih.govca.gov The degradation of TBA itself proceeds through hydroxylation to 2-methyl-1,2-propanediol, which is then further oxidized. nih.gov

Given the structural similarities, the aerobic degradation of DSBE is hypothesized to follow a comparable pathway. The initial enzymatic attack by a monooxygenase would likely occur at one of the sec-butyl groups, leading to the formation of 2-butanol (B46777) and 2-butanone (B6335102). epa.gov 2-Butanol can be further metabolized to 2-butanone. epa.gov The degradation of these intermediates is generally faster than that of the parent ether compound.

Under anaerobic conditions, the biodegradation of MTBE and ETBE is significantly slower and less efficient than aerobic degradation. ca.govresearchgate.net While some studies have reported anaerobic degradation of MTBE, it is often a slow process. ca.govresearchgate.net ETBE has been observed to be even more resistant to anaerobic degradation. researchgate.net This suggests that DSBE, with its more complex structure, would also be highly persistent in anaerobic environments such as deep aquifers and sediments.

The following table summarizes the key degradation products of MTBE and ETBE, providing a basis for predicting the degradation of DSBE.

| Compound | Initial Aerobic Degradation Products | Common Persistent Intermediate |

| Methyl Tert-butyl Ether (MTBE) | tert-Butyl Alcohol (TBA), Formaldehyde | tert-Butyl Alcohol (TBA) |

| Ethyl Tert-butyl Ether (ETBE) | tert-Butyl Alcohol (TBA), Acetaldehyde | tert-Butyl Alcohol (TBA) |

| This compound (DSBE) (Predicted) | 2-Butanol, 2-Butanone | 2-Butanol, 2-Butanone |

Insights from Analogous Compounds on Environmental Persistence

The environmental persistence of this compound can be further understood by examining data from other analogous ether compounds. The molecular structure, particularly the ether linkage and the nature of the alkyl substituents, plays a crucial role in determining a compound's recalcitrance in the environment. diva-portal.orgsd.gov

Studies on various dialkyl ethers have shown that the rate of biodegradation is generally slow. epa.gov For instance, di-n-butyl ether, a structural isomer of DSBE, is expected to biodegrade slowly. nih.gov The ether bond is inherently stable and resistant to cleavage, and the presence of branched alkyl chains, as in DSBE, can further hinder microbial attack due to steric hindrance. diva-portal.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models and experimental data for similar ethers provide insights into the expected environmental behavior of DSBE. epa.gov For example, modeling for sec-butyl ether suggests it has the potential to biodegrade slowly. epa.gov While it is not expected to bioaccumulate significantly due to a low bioconcentration factor (BCF = 32), its persistence in water could still pose environmental risks. epa.gov

The following table presents ecotoxicological data for DSBE and its analogous compounds, highlighting the moderate aquatic toxicity expected for these ethers.

| Compound | Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| This compound (sBE) (Predicted) | Freshwater Fish | 96 hours | LC50 | 14.7 | epa.gov |

| Freshwater Invertebrate | 48 hours | EC50 | 16.7 | epa.gov | |

| Green Alga | 96 hours | EC50 | 11.0 | epa.gov | |

| n-Butyl Ether (nBE) | Freshwater Invertebrate | 48 hours | LC50 | 30.7 | epa.gov |